molecular formula C20H18Cl2N6O B11081469 3-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

3-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11081469
M. Wt: 429.3 g/mol
InChI Key: MBOWRXNOPZCLNQ-UHFFFAOYSA-N
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Description

3-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the triazine ring: This is achieved through the reaction of cyanuric chloride with aniline derivatives under controlled conditions.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the diazocin ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Halogen atoms in the compound can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

3-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but has a simpler structure.

    4-Chlorocinnamic acid: Another compound with a chlorophenyl group, used in different applications.

    3-(4-Chlorophenoxy)propionic acid: Similar in structure but with different functional groups.

Uniqueness

What sets 3-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one apart is its complex structure, which combines multiple functional groups and ring systems

Properties

Molecular Formula

C20H18Cl2N6O

Molecular Weight

429.3 g/mol

IUPAC Name

11-[4-chloro-6-(4-chloroanilino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C20H18Cl2N6O/c21-14-4-6-15(7-5-14)23-19-24-18(22)25-20(26-19)27-9-12-8-13(11-27)16-2-1-3-17(29)28(16)10-12/h1-7,12-13H,8-11H2,(H,23,24,25,26)

InChI Key

MBOWRXNOPZCLNQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NC(=NC(=N4)NC5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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